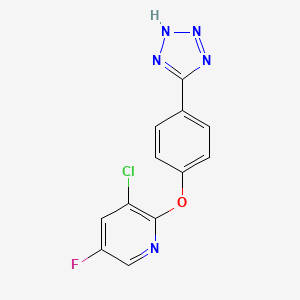![molecular formula C28H12N6 B13728178 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile](/img/structure/B13728178.png)
[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of the bicarbazole family, which is characterized by the presence of two carbazole units connected at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile typically involves the dimerization of carbazole derivatives followed by the introduction of nitrile groups. One common method includes the oxidative N–N bond formation reaction, where carbazole derivatives are dimerized to form the bicarbazole core. Subsequent reactions introduce the nitrile groups at the desired positions .
Industrial Production Methods
Industrial production methods for [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized bicarbazole derivatives, while reduction can produce amine-functionalized bicarbazoles.
Scientific Research Applications
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications. Its interactions with biological molecules can also be studied to understand its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
[9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of nitrile groups.
Uniqueness
The nitrile groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C28H12N6 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
9-(3,6-dicyanocarbazol-9-yl)carbazole-3,6-dicarbonitrile |
InChI |
InChI=1S/C28H12N6/c29-13-17-1-5-25-21(9-17)22-10-18(14-30)2-6-26(22)33(25)34-27-7-3-19(15-31)11-23(27)24-12-20(16-32)4-8-28(24)34/h1-12H |
InChI Key |
RJCJDTBBCLXBEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(N2N4C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
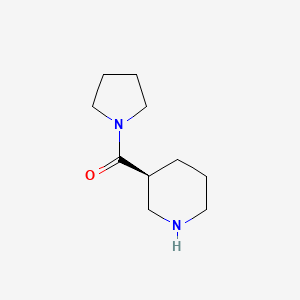

![Methyl 4-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-hydroxyphenyl)ethyl}-3-fluorobenzoate](/img/structure/B13728123.png)
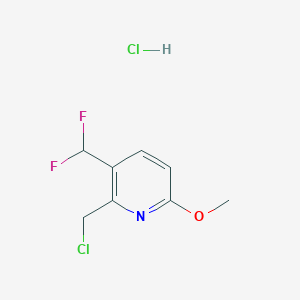
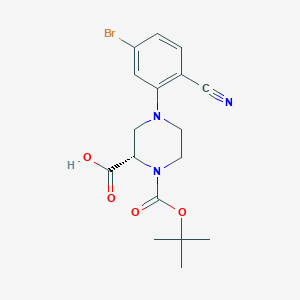


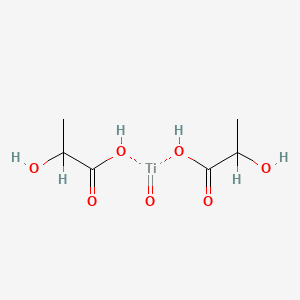
![2-[6-(Cyclopropylmethoxy)-2,3-difluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13728167.png)
![3-(Cyclopropylmethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B13728171.png)
